3-Phenyl-2-thiophenamine 3-Phenyl-2-thiophenamine
Brand Name: Vulcanchem
CAS No.: 183676-86-0
VCID: VC13865926
InChI: InChI=1S/C10H9NS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7H,11H2
SMILES:
Molecular Formula: C10H9NS
Molecular Weight: 175.25 g/mol

3-Phenyl-2-thiophenamine

CAS No.: 183676-86-0

Cat. No.: VC13865926

Molecular Formula: C10H9NS

Molecular Weight: 175.25 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-2-thiophenamine - 183676-86-0

Specification

CAS No. 183676-86-0
Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
IUPAC Name 3-phenylthiophen-2-amine
Standard InChI InChI=1S/C10H9NS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7H,11H2
Standard InChI Key AFZWJZAKURZWSY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(SC=C2)N

Introduction

Structural and Molecular Characteristics

3-Phenyl-2-thiophenamine (CAS 183676-86-0) consists of a thiophene ring substituted with an amine group at position 2 and a phenyl group at position 3 (Figure 1). Its molecular weight is 175.25 g/mol, and the IUPAC name is 3-phenylthiophen-2-amine . The compound’s planar structure facilitates π-π interactions, influencing its electronic properties and reactivity. Key molecular descriptors include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a calculated partition coefficient (LogP) of 2.9, indicating moderate lipophilicity .

PropertyValueReference
Molecular FormulaC10H9NS\text{C}_{10}\text{H}_9\text{NS}
Molecular Weight175.25 g/mol
Boiling PointNot reported
Density1.2 ± 0.1 g/cm³
XLogP32.9
Hydrogen Bond Donor Count1

Synthetic Methodologies

Gewald Reaction Modifications

A prominent route to 3-phenyl-2-thiophenamine derivatives involves the Gewald reaction, a two-step process combining Knoevenagel condensation and cyclization. In a modified approach, acetophenone derivatives react with malononitrile and elemental sulfur under basic conditions to yield 2-amino-3-cyano-thiophenes (Scheme 1) . For example, heating acetophenone with malononitrile and ammonium acetate at 60°C for 7 hours produces 2-(1-phenylethylidene)malononitrile, which subsequently undergoes cyclization with sulfur in tetrahydrofuran (THF) at 35°C . Despite its efficiency, challenges arise in achieving regioselectivity, as competing pathways may lead to isomers or byproducts.

Alternative Catalytic Approaches

Recent efforts have explored metal-free methodologies for functionalizing thiophenamine cores. For instance, trifluoromethyl hydroxyalkylation of unprotected 5-phenylthiophen-2-amine via electrophilic aromatic substitution demonstrates the feasibility of modifying amine-containing thiophenes without prior protection . This method employs α-trifluoromethyl ketones under neutral conditions, yielding products in 60–90% efficiency . Such strategies highlight the compound’s versatility in Friedel-Crafts-type reactions, though positional selectivity (e.g., C3 vs. C5 substitution) remains a critical consideration .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

While experimental data on 3-phenyl-2-thiophenamine’s melting point are scarce, related compounds like 3-thiophenamine (CAS 17721-06-1) exhibit a boiling point of 243.6°C and a flash point of 101.1°C . The phenyl substituent likely enhances thermal stability compared to unsubstituted thiophenamines. Solubility in polar solvents (e.g., THF, ethanol) is moderate, attributable to the amine group’s hydrogen-bonding capacity .

Spectroscopic Characterization

Mass spectrometry (MS) analysis of analogous compounds, such as (3-methoxy-2-thienyl)-phenyl-amine, reveals a molecular ion peak at m/z 205.0561 ([M]⁺), consistent with the molecular formula C11H11NOS\text{C}_{11}\text{H}_{11}\text{NOS} . ¹H NMR spectra of 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile derivatives show characteristic aromatic protons at δ 6.8–7.5 ppm and amine protons at δ 5.2–5.5 ppm . These spectral signatures aid in structural confirmation and purity assessment.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution at the α-positions (C3 and C5). For example, Friedel-Crafts hydroxyalkylation with α-trifluoromethyl ketones proceeds smoothly at C3 in 5-phenylthiophen-2-amine, yielding trifluoromethylated products . This reactivity parallels indole derivatives but requires careful control to avoid over-substitution .

Amine-Directed Reactions

The free amine group enables diverse transformations:

  • Schiff base formation: Reactivity with aldehydes or ketones to form imines.

  • Metal coordination: Potential as a ligand in catalysis, though understudied.

Applications in Pharmaceutical and Material Science

Drug Discovery

Thiophenamine derivatives are precursors to bioactive molecules. For instance, 2-amino-thiophene-3-carbonitriles serve as intermediates in synthesizing kinase inhibitors and antimicrobial agents . The phenyl group enhances lipophilicity, improving membrane permeability in drug candidates .

Organic Electronics

Conjugated thiophene systems are integral to organic semiconductors. Substitution with electron-donating amines and aryl groups modulates HOMO-LUMO gaps, enabling applications in OLEDs and photovoltaic devices .

Challenges and Future Directions

Current synthetic routes face limitations in yield and regioselectivity, particularly in large-scale production. Future research should prioritize:

  • Catalyst development: Enantioselective synthesis using chiral Lewis acids.

  • Green chemistry: Solvent-free or aqueous-phase reactions to reduce environmental impact.

  • Computational modeling: DFT studies to predict substitution patterns and reactivity.

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